![molecular formula C20H14BrClN2O3 B15043746 N-[(E)-1-[(4-bromoanilino)carbonyl]-2-(2-furyl)ethenyl]-4-chlorobenzamide](/img/structure/B15043746.png)
N-[(E)-1-[(4-bromoanilino)carbonyl]-2-(2-furyl)ethenyl]-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-[(4-bromoanilino)carbonyl]-2-(2-furyl)ethenyl]-4-chlorobenzamide is a complex organic compound with a molecular formula of C20H14BrClN2O3 This compound is known for its unique structural features, which include a brominated aniline group, a furan ring, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-[(4-bromoanilino)carbonyl]-2-(2-furyl)ethenyl]-4-chlorobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Brominated Aniline Intermediate: This step involves the bromination of aniline to form 4-bromoaniline.
Coupling with Furan: The 4-bromoaniline is then coupled with a furan derivative under specific conditions to form the intermediate compound.
Formation of the Ethenyl Linkage: The intermediate compound is then subjected to a reaction with an appropriate reagent to form the ethenyl linkage.
Final Coupling with Chlorobenzamide: The final step involves coupling the intermediate with 4-chlorobenzamide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-[(4-bromoanilino)carbonyl]-2-(2-furyl)ethenyl]-4-chlorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(E)-1-[(4-bromoanilino)carbonyl]-2-(2-furyl)ethenyl]-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-[(4-bromoanilino)carbonyl]-2-(2-furyl)ethenyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(1-((4-bromoanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamide
- N-(1-((4-chloroanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamide
- N-(1-((2,4-dimethylanilino)carbonyl)-2-(2-furyl)vinyl)-4-methylbenzamide
Uniqueness
N-[(E)-1-[(4-bromoanilino)carbonyl]-2-(2-furyl)ethenyl]-4-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated aniline group and chlorobenzamide moiety make it particularly interesting for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C20H14BrClN2O3 |
|---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
N-[(E)-3-(4-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H14BrClN2O3/c21-14-5-9-16(10-6-14)23-20(26)18(12-17-2-1-11-27-17)24-19(25)13-3-7-15(22)8-4-13/h1-12H,(H,23,26)(H,24,25)/b18-12+ |
InChI Key |
XOVWYFUAUDNDBI-LDADJPATSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C(=O)NC2=CC=C(C=C2)Br)/NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C=C(C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dimethyl-N'-[(E)-(3-nitrophenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B15043664.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15043677.png)
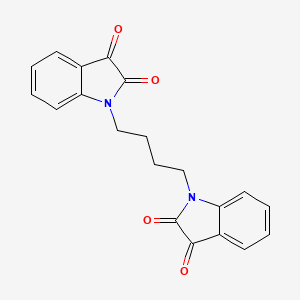
![2-{[(e)-(4-Bromophenyl)methylidene]amino}phenol](/img/structure/B15043684.png)
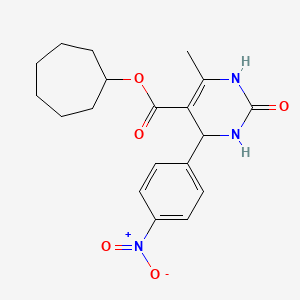
![Diethyl {2,2-dichloro-1-[(4-chlorobenzoyl)amino]vinyl}phosphonate](/img/structure/B15043711.png)
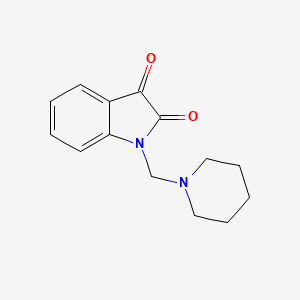
![ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15043731.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B15043738.png)
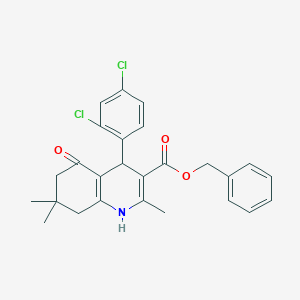
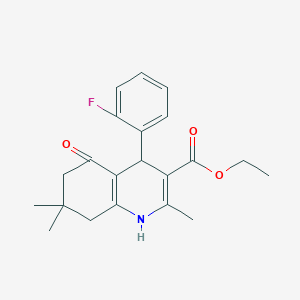
![N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15043760.png)
![(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B15043774.png)
![2-bromo-6-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B15043781.png)
